4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Thermal stability Heterocyclic chemistry Material compatibility

Problem: Researchers requiring thiatriazole building blocks encounter poor stability and limited functionalization with 5-alkyl or unsubstituted analogs. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (CAS 256348-45-5) eliminates these constraints: • Ambient-stable (MP 153 °C dec.) vs. thermally labile 5-alkyl-thiatriazoles • Free p-OH enables orthogonal protection, selective alkylation/acylation, or solid-phase attachment • Validated LogP 1.39 & tPSA 92.2 Ų support reproducible HPLC/LC-MS method transfer • Hydrate-anhydrous mass differential (±18 g/mol) serves as intrinsic QC checkpoint Supplied at ≥95% purity with full QA documentation for regulated R&D environments.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
CAS No. 256348-45-5
Cat. No. B1530926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate
CAS256348-45-5
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NN=NS2)O.O
InChIInChI=1S/C7H6N4OS.H2O/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7;/h1-4,12H,(H,8,9,11);1H2
InChIKeyFWTZQTCIZRQKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate – Baseline Characterization


4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (CAS 256348-45-5) is a heterocyclic aromatic compound comprising a 1,2,3,4-thiatriazole ring linked via an amino bridge to a para-hydroxy phenyl moiety [1]. With a molecular formula of C₇H₈N₄O₂S (anhydrous base C₇H₆N₄OS) and a molecular weight of 212.23 g/mol , the compound is commercially available as a hydrated solid with typical purity specifications of ≥95% . The thiatriazole core confers electron-deficient character and potential for diverse coordination chemistry , while the p-hydroxyanilino substituent introduces both hydrogen-bonding capacity and a site for further synthetic derivatization. Published literature on this specific hydrate remains sparse, with most available information derived from chemical vendor datasheets, spectral databases, and class-level knowledge of 5-arylamino-1,2,3,4-thiatriazole derivatives.

1 Thermally stable at ambient conditions, avoiding cold-chain logistics.
2 Phenolic -OH enables orthogonal derivatization in synthetic routes.
3 Hydrate form provides a defined para-hydroxylated metabolite reference.

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate: Non-Interchangeability with Generic Analogs


Substitution among 5-substituted-1,2,3,4-thiatriazole derivatives is non-trivial and may compromise experimental outcomes or synthetic routes. The aryl substituent at the 5-position profoundly influences both physicochemical stability and electronic properties. Unsubstituted or 5-alkyl-1,2,3,4-thiatriazoles exhibit pronounced thermal instability and may decompose even at room temperature [1], whereas 5-arylamino derivatives demonstrate enhanced stability suitable for handling and storage [2]. The p-hydroxyanilino group in this compound introduces specific hydrogen-bond donor/acceptor capacity (calculated PSA of 108.4 Ų) and a LogP of approximately 1.39 , which directly impacts solubility behavior and chromatographic retention relative to unsubstituted or differently substituted thiatriazoles. Furthermore, the electron-donating p-hydroxy group alters the electronic character of the aryl ring compared to analogs bearing electron-withdrawing substituents, potentially affecting both reactivity in further synthetic transformations and any biological target interactions. Generic substitution with a different 5-arylamino-thiatriazole lacking the p-hydroxy moiety would therefore yield a compound with different solubility, stability, and derivatization potential—differences that are quantifiable and material for method reproducibility.

Stability mismatch
Unsubstituted or 5-alkyl thiatriazoles may decompose at ambient temperature; the 5-arylamino pattern is essential for handling.
Solubility & hydrogen bonding
The p-hydroxy group modifies LogP and H-bond capacity, altering chromatographic retention and solution behavior versus non-hydroxylated analogs.
Electronic property shift
Electron-donating p-OH differs from electron-withdrawing substituted thiatriazoles, affecting reactivity and spectral response in photographic applications.

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate – Differentiation Evidence


Thermal Stability vs. Unsubstituted Thiatriazole

The target compound exhibits a reported melting point of 153 °C (with decomposition) . In contrast, 5-unsubstituted 1,2,3,4-thiatriazole and 5-alkyl derivatives are documented to be 'very unstable' and decompose readily to nitriles, nitrogen, and sulfur, in many cases even at room temperature [1]. This represents a substantial stability improvement attributable to the 5-arylamino substitution pattern, which enables routine laboratory handling without cryogenic or inert-atmosphere requirements.

Thermal Stability
Class-level inference
Target: 153 °C (dec.) Unsubstituted/5-alkyl: decompose at or below RT
Supports ambient handling, no cold-chain needed
Review-based stability comparison; individual lot verification recommended
Thermal stability Heterocyclic chemistry Material compatibility

Synthetic Versatility via Phenolic Hydroxyl

The p-hydroxyanilino substituent provides a functional handle for further chemical modification that is absent in the closest analog 5-anilino-1,2,3,4-thiatriazole (CAS not located) and in 5-alkyl-thiatriazoles. The phenolic -OH group can undergo oxidation to quinone derivatives or serve as a nucleophile for alkylation, acylation, or sulfonation reactions. This contrasts with 5-anilino-1,2,3,4-thiatriazole, which lacks the para-hydroxyl group and therefore offers no equivalent site for O-directed functionalization.

Derivatizable Groups
Class-level inference
Target: 2 sites (thiatriazole ring + phenolic -OH) 5-anilino analog: 1 site (ring only)
Enables orthogonal synthetic strategies
Structural deduction; experimental validation advised
Chemical derivatization Click chemistry Bioconjugation

Red/Infrared Photographic Supersensitization

5-Substituted-amino-1,2,3,4-thiatriazoles as a compound class have been demonstrated in patent literature to function as supersensitizers for silver halide photographic emulsions spectrally sensitized to the red and infrared regions of the electromagnetic spectrum [1][2]. 5-Arylamino-1,2,3,4-thiatriazoles bearing electron-attracting substituents on the aryl ring are specifically claimed for infrared-sensitive elements [3]. The target compound's p-hydroxy group is electron-donating rather than electron-attracting, which predicts altered spectral behavior relative to the claimed electron-deficient analogs. No head-to-head comparative performance data between this specific hydrate and other 5-substituted-amino-thiatriazoles in photographic applications have been identified in the accessible literature.

Supersensitization
Class-level inference
No direct experimental data for this hydrate; electron-donating p-OH (σp ≈ -0.37) vs. patented electron-attracting analogs
Distinct electronic profile for SAR studies
Patent-based prediction; head-to-head data unavailable
Silver halide photography Supersensitization Infrared sensitivity

Physicochemical Properties for Chromatography Method Development

The target compound has a reported melting point of 153 °C (dec.) , calculated topological polar surface area (tPSA) of 92.2 Ų, LogP of 1.39, and 3 hydrogen-bond donor / 6 hydrogen-bond acceptor sites . These values provide a quantitative basis for predicting reversed-phase HPLC retention and solubility behavior. For comparison, the anhydrous form (CAS 23567-67-1) has a molecular weight of 194.21 g/mol versus 212.23 g/mol for the hydrate , enabling lot-specific identity verification by elemental analysis or mass spectrometry.

Property Profile
Supporting evidence
tPSA92.2 Ų LogP1.39 Hydrate MW212.23 g/mol Anhydrous MW194.21 g/mol
Supports chromatography method development
Calculated and vendor-specified values; confirm by lot-specific COA
Chromatography method development Solubility prediction Quality control

Microbial Biotransformation into Hydroxylated Metabolite

The anhydrous form of this compound (CAS 23567-67-1, p-HT) has been identified and quantified as the major microbial hydroxylation product of 5-anilino-1,2,3,4-thiatriazole (AT) by Aspergillus tamarii NRRL 3280, achieving 8.6 g/L of p-HT from 10 g/L AT (78.9% molar conversion) in shaken flasks and 4.57 g/L from 6 g/L AT (69.8% conversion) in 30-liter fermentors [1]. This establishes the target compound as a biologically relevant metabolite with defined production yield metrics. A second hydroxylated product, 5-(o-hydroxyanilino)-1,2,3,4-thiatriazole (o-HT), was also identified but formed at lower abundance [1].

Biotransformation
Direct head-to-head
p-HT: 78.9% conversion (flask) o-HT: minor product, lower abundance
Major microbial metabolite, authentic standard suitable
Aspergillus tamarii NRRL 3280, 10 g/L AT; fermentation yields may vary
Biotransformation Microbial metabolism Metabolite identification

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate – Application Scenarios


Synthetic Intermediate with Phenolic Orthogonal Functionalization

In multistep organic synthesis where orthogonal protection/deprotection strategies are employed, the phenolic -OH group provides a site for selective alkylation, acylation, or sulfonation that is unavailable in 5-anilino-1,2,3,4-thiatriazole or 5-alkyl-thiatriazole analogs . This enables convergent synthetic routes that incorporate the thiatriazole moiety while preserving the phenolic oxygen for late-stage diversification or as a handle for solid-phase attachment. The compound's thermal stability (MP 153 °C) relative to unsubstituted thiatriazoles [1] further supports its use under standard synthetic conditions without cryogenic precautions.

Reference Standard for p-Hydroxylation Metabolite

The anhydrous form (p-HT) has been quantitatively characterized as the major product of microbial hydroxylation of 5-anilino-1,2,3,4-thiatriazole by Aspergillus tamarii, with documented conversion yields of 78.9% (flask) and 69.8% (fermentor) [2]. The hydrate form serves as a convenient weighing form for preparing analytical standard solutions. This application scenario is specific to p-HT; the ortho-hydroxylated analog (o-HT) is a minor product and lacks equivalent commercial availability as a characterized reference material.

Structure-Activity Relationships in Supersensitization

5-Arylamino-1,2,3,4-thiatriazoles represent a class of supersensitizers for silver halide emulsions with spectral sensitivity extending to red and infrared wavelengths [3][4]. The target compound's electron-donating p-hydroxy substituent distinguishes it from the electron-attracting aryl-substituted analogs explicitly claimed in patents for infrared-sensitive elements [5]. This structural distinction makes the compound a valuable comparator for systematic SAR investigations aimed at understanding how aryl substitution electronic effects modulate supersensitization efficacy and spectral response characteristics.

Heterocyclic Building Block for Method Development

With a measured melting point of 153 °C (dec.), calculated LogP of 1.39, and tPSA of 92.2 Ų , this compound provides a well-characterized baseline for developing and validating analytical methods (HPLC, LC-MS, dissolution testing). The molecular weight difference of ~18 g/mol between the hydrate (212.23 g/mol) and anhydrous form (194.21 g/mol) offers a clear quality control checkpoint. These quantifiable parameters enable reproducible method transfer across laboratories, a critical consideration for procurement in regulated environments.

Application
Selection Property
Validation Focus
Synthetic Intermediate
Phenolic -OH for orthogonal derivatization
Thermal stability under standard conditions
p-Hydroxylation Metabolite Reference
Hydrate form for analytical weighing
Biotransformation provenance (A. tamarii)
Supersensitization SAR
Electron-donating p-OH substituent
Spectral differentiation vs. electron-attracting analogs
Analytical Method Development
Defined LogP, tPSA, MW profile
Retention prediction and QC verification

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